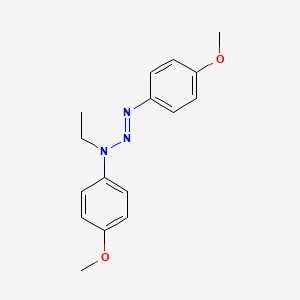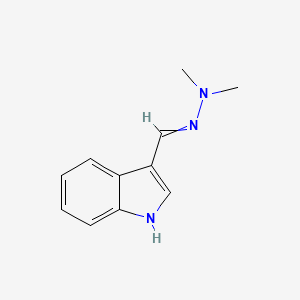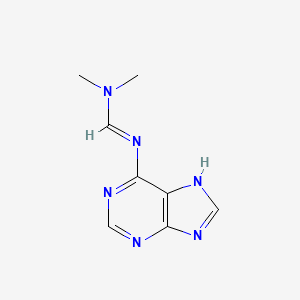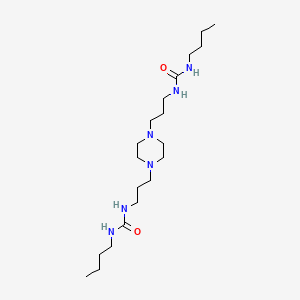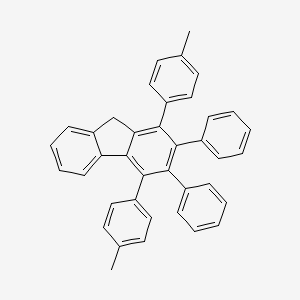![molecular formula C48H28MnN4O8 B14007455 manganese(2+);4-[10,15,20-tris(4-carboxyphenyl)porphyrin-22,24-diid-5-yl]benzoic acid](/img/structure/B14007455.png)
manganese(2+);4-[10,15,20-tris(4-carboxyphenyl)porphyrin-22,24-diid-5-yl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Manganese(2+);4-[10,15,20-tris(4-carboxyphenyl)porphyrin-22,24-diid-5-yl]benzoic acid is a complex compound that belongs to the family of metalloporphyrins Metalloporphyrins are known for their diverse applications in various fields due to their unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of manganese(2+);4-[10,15,20-tris(4-carboxyphenyl)porphyrin-22,24-diid-5-yl]benzoic acid typically involves the reaction of manganese salts with 4-[10,15,20-tris(4-carboxyphenyl)porphyrin-22,24-diid-5-yl]benzoic acid under controlled conditions. The reaction is usually carried out in a solvent such as methanol or acetonitrile, and the mixture is stirred at room temperature or slightly elevated temperatures. The product is then purified through filtration and washing with methanol .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is often subjected to rigorous quality control measures to ensure its suitability for various applications .
化学反応の分析
Types of Reactions
Manganese(2+);4-[10,15,20-tris(4-carboxyphenyl)porphyrin-22,24-diid-5-yl]benzoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often acting as a catalyst.
Reduction: It can also undergo reduction reactions, particularly in the presence of reducing agents.
Substitution: The compound can participate in substitution reactions where one or more of its ligands are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under mild conditions, such as room temperature or slightly elevated temperatures, to prevent decomposition of the compound .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized forms of the compound, while reduction reactions may produce reduced forms. Substitution reactions can result in the formation of new metalloporphyrin derivatives with different functional groups .
科学的研究の応用
Manganese(2+);4-[10,15,20-tris(4-carboxyphenyl)porphyrin-22,24-diid-5-yl]benzoic acid has a wide range of scientific research applications, including:
作用機序
The mechanism of action of manganese(2+);4-[10,15,20-tris(4-carboxyphenyl)porphyrin-22,24-diid-5-yl]benzoic acid involves its ability to mimic the activity of natural enzymes like superoxide dismutase. The compound can scavenge reactive oxygen species, thereby reducing oxidative stress in biological systems. It interacts with molecular targets such as superoxide radicals and peroxynitrite, converting them into less harmful species .
類似化合物との比較
Similar Compounds
Manganese(III) 5,10,15,20-tetrakis(4-benzoic acid)porphyrin: Similar in structure but differs in its oxidation state and specific applications.
Manganese(III) 5,10,15,20-tetrakis(N-ethylpyridinium-2-yl)porphyrin: Another manganese porphyrin derivative with different substituents and properties.
Manganese(III) 5,10,15,20-tetrakis(N-n-hexylpyridinium-2-yl)porphyrin: Similar in its core structure but has different functional groups that affect its reactivity and applications.
Uniqueness
What sets manganese(2+);4-[10,15,20-tris(4-carboxyphenyl)porphyrin-22,24-diid-5-yl]benzoic acid apart from similar compounds is its specific combination of functional groups and oxidation state, which confer unique catalytic and biological properties.
特性
分子式 |
C48H28MnN4O8 |
|---|---|
分子量 |
843.7 g/mol |
IUPAC名 |
manganese(2+);4-[10,15,20-tris(4-carboxyphenyl)porphyrin-22,24-diid-5-yl]benzoic acid |
InChI |
InChI=1S/C48H30N4O8.Mn/c53-45(54)29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(12-4-26)46(55)56)37-21-23-39(51-37)44(28-7-15-32(16-8-28)48(59)60)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(14-6-27)47(57)58;/h1-24H,(H6,49,50,51,52,53,54,55,56,57,58,59,60);/q;+2/p-2 |
InChIキー |
RLBVUQKTGBHUFL-UHFFFAOYSA-L |
正規SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(=O)O)C8=CC=C(C=C8)C(=O)O)C=C4)C9=CC=C(C=C9)C(=O)O)[N-]3)C(=O)O.[Mn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[2-Amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-4-methyl-pentanoic acid](/img/structure/B14007376.png)
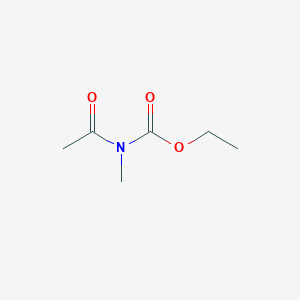
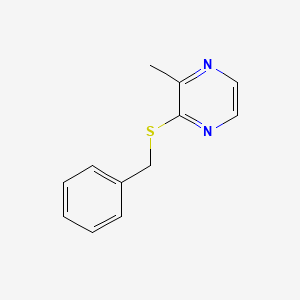
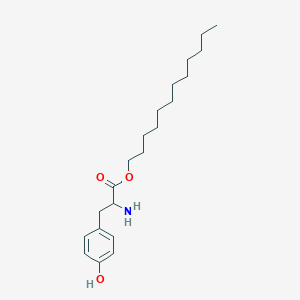
![4-Bromo-6-[(cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14007399.png)
![2,2,4-Trimethyl-5-pyrrolidin-1-yl-3-oxabicyclo[2.2.2]octan-6-ol](/img/structure/B14007400.png)
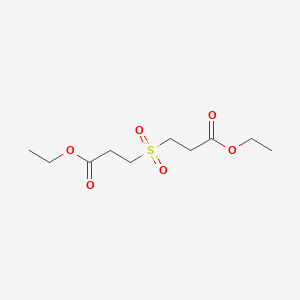
![6,6-Dimethyl-1-[4-[2-(4-nitrophenoxy)ethoxy]phenyl]-1,3,5-triazine-2,4-diamine;hydrochloride](/img/structure/B14007403.png)
